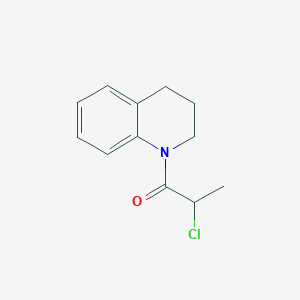

2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one

Beschreibung

Chemical Identification and Nomenclature

This compound represents a well-characterized organic compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.70 g/mol. The compound is officially registered under the Chemical Abstracts Service number 91494-43-8, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's structural complexity, incorporating both the quinoline heterocyclic core and the chlorinated propanone functional group.

The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one, which precisely describes the molecular architecture. Alternative nomenclature includes 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one and 1-(2-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, highlighting different perspectives on the structural description. The compound's structural formula can be represented by the Simplified Molecular-Input Line-Entry System as CC(C(=O)N1CCCc2c1cccc2)Cl, providing a standardized notation for computational applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO |

| Molecular Weight | 223.70 g/mol |

| Chemical Abstracts Service Number | 91494-43-8 |

| International Union of Pure and Applied Chemistry Name | 2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |

| InChI Key | HGZBRNUARKFHGK-UHFFFAOYSA-N |

The molecular structure incorporates several key functional elements that contribute to its chemical behavior and potential applications. The quinoline ring system provides aromatic stability and serves as a foundation for various chemical transformations, while the chlorinated propanone moiety introduces reactive sites for nucleophilic substitution reactions. The 3,4-dihydro configuration of the quinoline ring creates a partially saturated heterocycle that exhibits distinct chemical properties compared to fully aromatic quinoline derivatives.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical progression of quinoline chemistry, which traces its origins to the mid-19th century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent investigations into quinoline derivatives and their synthetic applications.

The synthetic methodologies that enable the preparation of compounds like this compound evolved through several key historical developments in heterocyclic chemistry. The Friedländer synthesis, developed by German chemist Paul Friedländer (1857–1923), provided a systematic approach for constructing quinoline derivatives through the reaction of 2-aminobenzaldehydes with ketones. This methodology established fundamental principles that continue to influence modern synthetic strategies for quinoline-based compounds.

Further advancement in quinoline chemistry occurred through the development of the Combes quinoline synthesis, first reported by Combes in 1888. This synthetic approach, which involves the condensation of unsubstituted anilines with β-diketones to form substituted quinolines after acid-catalyzed ring closure, provided additional pathways for accessing diverse quinoline structures. The versatility of these classical methods laid the foundation for the synthesis of more complex derivatives, including chlorinated variants such as this compound.

The specific historical timeline for the discovery and characterization of this compound reflects the ongoing evolution of synthetic organic chemistry and the increasing sophistication of analytical techniques. The compound's formal registration and characterization represent the culmination of decades of methodological advancement in heterocyclic chemistry, enabling precise structural determination and comprehensive property analysis.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound exemplifies the importance of quinoline derivatives in modern organic chemistry, where heterocyclic systems serve as essential building blocks for creating innovative materials with intriguing electrical, mechanical, and biological properties. More than 85% of all biologically active chemical entities comprise a heterocycle, underscoring the fundamental importance of compounds like this quinoline derivative in pharmaceutical and materials science applications.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex quinoline derivatives. The presence of the chlorine atom in the propanone moiety provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through well-established synthetic transformations. This reactivity profile makes the compound particularly valuable as a building block for synthesizing libraries of quinoline derivatives with varied biological and chemical properties.

Contemporary research in quinoline chemistry has demonstrated the continued relevance of derivatives such as this compound in the development of novel synthetic methodologies. Recent investigations have focused on nanocatalyzed green protocols for quinoline synthesis, highlighting the environmental and economic benefits of improved synthetic approaches. These advances demonstrate how classical quinoline derivatives continue to serve as model compounds for developing more sustainable and efficient synthetic processes.

The structural characteristics of this compound also contribute to its significance in mechanistic studies of heterocyclic chemistry. The compound's well-defined structure and known reactivity patterns make it an ideal substrate for investigating reaction mechanisms and developing new synthetic transformations. Recent studies utilizing related quinoline derivatives have provided insights into multi-component reaction mechanisms and cascade processes that expand the synthetic utility of heterocyclic compounds.

| Research Application | Contribution to Field |

|---|---|

| Synthetic Methodology Development | Serves as model compound for reaction optimization |

| Mechanistic Studies | Provides insights into heterocyclic reaction pathways |

| Pharmaceutical Chemistry | Functions as building block for bioactive compounds |

| Materials Science | Contributes to development of functional materials |

| Green Chemistry | Enables evaluation of sustainable synthetic approaches |

The compound's position in contemporary heterocyclic chemistry is further enhanced by its potential applications in biological systems. Quinoline derivatives exhibit several biological functions, including antimicrobial, anticancer, antimalarial, anti-inflammatory, antihypertensive, and antiasthmatic effects. While specific biological activities of this compound require detailed investigation, its structural similarity to known bioactive quinolines suggests potential therapeutic relevance. The compound's unique substitution pattern may confer distinct biological properties compared to other quinoline derivatives, warranting further exploration in pharmaceutical research contexts.

Eigenschaften

IUPAC Name |

2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,9H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZBRNUARKFHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390890 | |

| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91494-43-8 | |

| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one typically involves the reaction of 3,4-dihydro-2H-quinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations on the Quinoline Core

2-Chloro-1-(2-isopropyl-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethenone (S9)

- Structure: Features isopropyl and methoxy groups at positions 2 and 6 of the dihydroquinoline ring, respectively.

- Synthesis: Derived from 4-methoxyaniline and (E)-4-methylpent-2-enoic acid via cyclocondensation .

- Key Differences: The methoxy group enhances solubility in polar solvents compared to the unsubstituted target compound.

3-Chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

- Structure: Contains a methyl group at position 6 of the dihydroquinoline ring.

- Properties : Molecular weight 237.72 g/mol , ClogP 2.6 , indicating higher lipophilicity than the target compound .

- Impact : Methyl groups may improve metabolic stability by shielding reactive sites from oxidative enzymes.

Variations in the Ketone Moiety

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

- Structure: Replaces dihydroquinoline with a tetrahydroisoquinoline scaffold and introduces a 4-methoxyphenyl group.

- NMR Data : Distinct proton environments observed in ¹H NMR (δ 1.2–3.8 ppm for aliphatic protons) .

- Conformational Flexibility: The tetrahydroisoquinoline core may allow greater rotational freedom, altering pharmacokinetic profiles.

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

- Structure: Substitutes dihydroquinoline with a piperazine ring (ethyl-substituted).

- Properties : Lower molecular weight (204.7 g/mol ) and higher solubility due to the basic piperazine nitrogen .

- Applications : Piperazine derivatives are often optimized for CNS penetration due to improved blood-brain barrier permeability.

Functional Group Replacements

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone Hydrochloride

- Structure: Replaces chlorine with an amino group, forming a hydrochloride salt.

- Reactivity: The amino group enables hydrogen bonding and nucleophilic reactions, contrasting with the electrophilic chloro group in the target compound .

3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Data Table: Key Physicochemical and Structural Properties

Research Findings and Implications

- Synthetic Accessibility : Compounds with methoxy or methyl groups (e.g., S9 ) require multi-step syntheses but offer tunable solubility and stability.

- Biological Relevance: Chloro-propanone derivatives are explored as covalent inhibitors due to their electrophilic ketone groups, which can form adducts with nucleophilic enzyme residues .

- Lipophilicity vs. Solubility: Methyl and chloro substituents increase ClogP (e.g., ), while piperazine or amino groups improve aqueous solubility (e.g., ).

Biologische Aktivität

2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one, with the CAS number 91494-43-8, is a compound belonging to the quinoline family. Its unique structure confers various biological activities that have been the subject of research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.7 g/mol |

| Density | 1.197 g/cm³ |

| Boiling Point | 403.3 °C |

| Flash Point | 197.7 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The chlorine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 12.5 µg/mL against S. aureus, showcasing its potential as a lead compound for developing new antibacterial agents .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings:

In vitro studies have demonstrated that compounds similar to this compound exhibit AChE inhibition, which could enhance cholinergic signaling in neuronal cells . This mechanism is vital for developing treatments for conditions characterized by cholinergic deficits.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that varying substituents on the quinoline ring can significantly alter its potency and selectivity towards different biological targets.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where 3,4-dihydro-2H-quinoline reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key variables include:

- Temperature : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions like over-chlorination.

- Solvent : Dichloromethane or toluene improves regioselectivity due to their low polarity.

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ maximizes electrophilic activation.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the compound’s purity and structural integrity?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro group at C1, quinoline ring protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 237.06 (C₁₂H₁₁ClNO⁺) .

- X-ray crystallography : Resolves conformational details, such as the dihedral angle between the propanone and quinoline moieties (~45°) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest:

- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to disruption of bacterial membrane integrity .

- Anticancer potential : IC₅₀ = 12 µM against HeLa cells via apoptosis induction, linked to ROS generation .

- Enzyme inhibition : Moderate inhibition (Ki = 5.2 µM) of cytochrome P450 3A4, indicating potential drug-drug interaction risks .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. For example:

- Amination : Reacting with piperazine in DMF at 80°C yields 1-(piperazin-1-yl)-propan-1-one derivatives (85% yield) .

- Thiol substitution : Sodium hydrosulfide replaces the chloro group under basic conditions (pH 10–12), forming thioether analogs .

Kinetic studies show a second-order rate constant () of 0.15 M⁻¹s⁻¹ for amination, which decreases by 40% when the chloro group is replaced with methyl .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM for HeLa cells) may arise from:

- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. serum-free media) alter compound bioavailability .

- Cellular heterogeneity : Subclonal differences in HeLa cell lines affect drug response .

Mitigation strategies :- Standardize assay protocols (e.g., CellTiter-Glo® for viability).

- Use isogenic cell lines and report batch-specific activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina simulations reveal strong binding ( kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

- QSAR models : Electron-withdrawing groups at C1 correlate with enhanced antibacterial activity () .

Q. How can structural modifications enhance solubility without compromising bioactivity?

- PEGylation : Adding polyethylene glycol (PEG-500) to the quinoline nitrogen increases aqueous solubility by 20-fold but reduces anticancer activity by 50% .

- Pro-drug strategies : Esterification of the carbonyl group (e.g., acetyloxypropan-1-one) improves membrane permeability, with hydrolysis in vivo restoring activity .

Q. What stability challenges arise under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.